5-METHOXY-[1,1'-BIPHENYL]-2-AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUSGNIATNOLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methoxy 1,1 Biphenyl 2 Amine and Substituted Biphenylamines
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal-catalyzed reactions are the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance. researchgate.net Palladium-catalyzed reactions, in particular, are widely employed for the construction of the C-C bond that defines the biphenyl (B1667301) structure. scite.ai
Suzuki-Miyaura Coupling Protocols for Biaryl Linkage Formation
The Suzuki-Miyaura coupling is arguably the most important and widely used method for constructing biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the required organoboron reagents. mdpi.comlibretexts.orgresearchgate.net The reaction involves the palladium-catalyzed cross-coupling of an organoborane (such as a boronic acid or ester) with an organic halide or triflate. youtube.com
The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.comnih.gov The synthesis of substituted biphenylamines can be achieved by coupling an appropriate amino-functionalized aryl halide with a methoxy-substituted arylboronic acid, or vice versa.
The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and scope. nih.gov Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly improve the efficiency of Suzuki-Miyaura couplings, enabling the use of less reactive aryl chlorides and sterically hindered substrates. nih.gov For example, the use of dialkylbiarylphosphine ligands allows for the coupling of unactivated aryl chlorides and tosylates, often at room temperature with low catalyst loadings. nih.gov
A versatile approach for creating libraries of biphenyl compounds involves the Suzuki-Miyaura coupling of functionalized phenylboronic acid pinacol (B44631) esters. gre.ac.uk This strategy allows for the introduction of various substituents onto the biphenyl scaffold. gre.ac.uk
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 65-98% | nih.gov |
| Aryl Chloride | Phenylboronic acid | PEPPSI-type palladium complexes | - | Polar Solvent | Good | mdpi.com |
Palladium-Catalyzed Heck and Sonogashira Coupling Approaches for Functionalized Biphenyls
While the Suzuki-Miyaura coupling is ideal for forming the core biphenyl structure, the Heck and Sonogashira reactions provide powerful tools for the further functionalization of the biphenyl scaffold. rsc.orgrsc.org
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. scite.ai This can be used to introduce vinyl groups onto a pre-formed biphenylamine, which can then be further modified. A combination of Heck and Horner-Wadsworth-Emmons reactions has been used to synthesize complex oligovinylene-phenylenes. nih.gov
The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne. rsc.orgbeilstein-journals.org This method is highly effective for introducing alkynyl substituents. Copper(I) iodide is often used as a co-catalyst to facilitate the formation of a reactive copper acetylide intermediate. hes-so.ch However, copper-free Sonogashira protocols have been developed to avoid issues like acetylene (B1199291) dimerization. organic-chemistry.org These copper-free methods often rely on specific ligands to promote the catalytic cycle. organic-chemistry.org
Both Heck and Sonogashira reactions can be performed using heterogeneous catalysts, such as palladium supported on SBA-16, which allows for easy recovery and reuse of the catalyst. rsc.org
Table 2: Heck and Sonogashira Coupling for Functionalized Aromatics
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Key Features | Reference |
|---|---|---|---|---|---|
| Heck | Aryl Halides | Alkenes | SBA-16 supported Pd-complex | Mild conditions, reusable catalyst | rsc.org |
| Sonogashira | Aryl Halides | Terminal Alkynes | SBA-16 supported Pd-complex | Copper-free, mild conditions | rsc.org |
| Sonogashira | Iodobenzene | Phenylacetylene | Pd₁@NC single-atom catalyst | High efficiency, scalable | hes-so.ch |
Negishi and Ullmann/Kumada Coupling Variants in Biphenylamine Synthesis
Beyond the Suzuki, Heck, and Sonogashira reactions, other cross-coupling methods offer unique advantages for the synthesis of biphenylamines. rsc.org
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for the coupling of a wider range of substrates. rsc.org This method is particularly useful for regio- and chemoselective synthesis of unsymmetrical biaryls. rsc.org Both palladium and nickel catalysts can be employed. rsc.org
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-C, C-O, C-S, and C-N bonds. wikipedia.org While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern protocols use soluble copper catalysts with ligands, enabling the reaction to proceed under milder conditions. wikipedia.org The Ullmann reaction has been successfully used for the synthesis of sterically hindered polychlorinated biphenyl derivatives, though yields can be lower compared to Suzuki coupling. nih.govrsc.org
The Kumada coupling , one of the earliest reported cross-coupling reactions, employs Grignard reagents (organomagnesium halides) and is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is economically advantageous for the synthesis of unsymmetrical biaryls as it uses readily available Grignard reagents. organic-chemistry.org However, its scope can be limited by the reactivity of the Grignard reagent towards certain functional groups. jk-sci.com Rhodium-aluminum bimetallic complexes have been developed to catalyze the Kumada coupling using aryl fluorides or chlorides. acs.org
Table 3: Comparison of Negishi, Ullmann, and Kumada Couplings
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Limitations | Reference(s) |
|---|---|---|---|---|---|
| Negishi | Organozinc | Pd or Ni | High reactivity, good chemo- and regioselectivity | Moisture sensitivity of organozinc reagents | rsc.org |
| Ullmann | - | Copper | Effective for certain C-N and C-O couplings | Often requires high temperatures, can have lower yields | nih.govwikipedia.org |
Metal-Free Synthetic Routes to Biphenylamine Scaffolds
While transition-metal catalysis dominates biaryl synthesis, there is growing interest in developing metal-free alternatives to address concerns about cost, toxicity, and catalyst removal. These methods often rely on radical chemistry or photochemical activation.
Radical Arylation Methods for Aminoaryl Incorporation
Metal-free C-H arylation methods provide a direct approach to forming C-C bonds without the need for pre-functionalized starting materials. One such method involves the use of arylhydrazines as a source of aryl radicals. researchgate.net This reaction can proceed at room temperature in the presence of a simple base and air as the oxidant, demonstrating good functional group tolerance. researchgate.net
Another approach utilizes aryl diazonium salts, which can generate aryl radicals under basic conditions. organic-chemistry.org These radicals can then add to isocyanides, ultimately forming arylcarboxyamides after hydration. organic-chemistry.org While not a direct synthesis of biphenylamines, this highlights the potential of diazonium salts in metal-free radical C-C bond formation. organic-chemistry.org
Photostimulated Reaction Pathways for Intramolecular Cyclization
Photocatalysis offers a green and sustainable approach to organic synthesis, using light as a renewable energy source. researchgate.net Visible-light-promoted reactions can be used to generate radicals under mild conditions, which can then participate in cyclization reactions to form complex scaffolds. researchgate.net
For instance, the intramolecular cyclization of anilinohalopyridines can be photostimulated to produce carboline isomers. researchgate.net While not directly forming a biphenyl, this demonstrates the principle of using light to induce C-C bond formation in related systems. In some cases, these reactions can be autocatalytic, where the product itself acts as the photocatalyst for its own formation. researchgate.net
Hydrogel scaffolds can also be used to create organized environments for photocatalytic reactions, such as hydrogen production, by co-localizing light-absorbing molecules and catalysts. osti.gov This concept could potentially be adapted for the synthesis of complex organic molecules.
Multi-Step Synthetic Sequences and Precursor Transformations
The construction of complex molecules like 5-methoxy-[1,1'-biphenyl]-2-amine often relies on sequential, well-orchestrated synthetic steps. These sequences typically involve the initial formation of a functionalized biphenyl core, followed by the introduction and manipulation of key functional groups.
A prevalent strategy for the synthesis of biphenylamines involves the initial construction of a halogenated biphenyl scaffold, followed by an amination reaction. The Suzuki-Miyaura cross-coupling is a powerful tool for creating the biphenyl linkage, often followed by a Buchwald-Hartwig amination to install the amine group. rsc.orgnih.gov
Halogenation: Biphenyls can be halogenated using various reagents. For instance, direct bromination can be achieved using N-bromosuccinimide (NBS) or bromine gas (Br₂) with a Lewis acid catalyst like AlBr₃. rsc.org The regioselectivity of this electrophilic substitution is directed by the existing substituents on the phenyl rings.
Amination: The conversion of aryl halides to aryl amines is frequently accomplished via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.org This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with a wide range of amines. acs.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. An alternative approach is the Ullmann condensation, a copper-catalyzed reaction that can also form C-N bonds, though it often requires harsher conditions than its palladium-catalyzed counterpart. nih.gov
| Reaction Type | Description | Key Reagents | Significance |
| Suzuki-Miyaura Coupling | Forms a C-C bond between an aryl halide and an aryl boronic acid to create the biphenyl core. rsc.org | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Aryl halide, Aryl boronic acid. | Highly versatile and tolerant of many functional groups. nih.gov |
| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. acs.org | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu), Aryl halide, Amine. | A premier method for synthesizing aryl amines with broad substrate scope. nih.gov |
| Ullmann Condensation | A copper-catalyzed method for forming C-N bonds. nih.gov | Cu catalyst, Base, High temperatures. | An older, but still relevant, method, particularly for certain substrates. |
This two-step sequence—Suzuki coupling followed by Buchwald-Hartwig amination—offers a highly modular and flexible route to a vast array of substituted biphenylamines.
An alternative and widely used synthetic route involves the introduction of a nitro group, which is then reduced to the target amine functionality. This approach is particularly valuable because nitration of aromatic rings is often a high-yielding and predictable reaction. The subsequent reduction of the nitro group to an amine is one of the most reliable transformations in organic synthesis. masterorganicchemistry.com
The reduction of an aromatic nitro group, such as in a nitro-biphenyl intermediate, can be accomplished using several methods:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. masterorganicchemistry.comcommonorganicchemistry.comnumberanalytics.com The reaction is typically performed under an atmosphere of hydrogen gas. Raney Nickel is sometimes preferred when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com
Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.com
Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| H₂ with Pd/C or PtO₂ | H₂ gas, solvent (e.g., EtOH, EtOAc). numberanalytics.com | High efficiency, clean byproducts (H₂O). May reduce other functional groups (alkenes, alkynes) and cause dehalogenation. commonorganicchemistry.com |
| Fe / HCl or AcOH | Acidic aqueous solution, often heated. masterorganicchemistry.com | Inexpensive, reliable, and tolerant of many functional groups. Requires workup to remove iron salts. |
| SnCl₂ | Solvent (e.g., EtOH). commonorganicchemistry.com | Mild conditions, good for sensitive substrates. Stoichiometric tin waste is generated. |
| Raney Nickel | H₂ gas, solvent (e.g., EtOH). commonorganicchemistry.com | Effective and less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com |
2-Aminobiphenyls are valuable precursors for the synthesis of nitrogen-containing heterocycles, most notably carbazoles. While the Fischer indole (B1671886) synthesis classically starts from a phenylhydrazine (B124118) and a ketone or aldehyde, a 2-aminobiphenyl (B1664054) derivative can be converted into the necessary hydrazine (B178648) precursor for subsequent cyclization. wikipedia.orgthermofisher.commdpi.com
More directly, 2-aminobiphenyls undergo intramolecular cyclization to form carbazoles, a core structure in many natural products and functional materials. oregonstate.edunih.gov This transformation is typically an oxidative C-H amination reaction. Various catalytic systems have been developed to promote this cyclization, including those based on palladium, rhodium, and iridium. organic-chemistry.org For instance, an iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls using air as the terminal oxidant has been reported to efficiently produce N-H carbazoles. organic-chemistry.org
Another approach involves the cyclization of biaryl azides, which can be generated from the corresponding amines. nih.govorganic-chemistry.org These reactions can be promoted thermally, photochemically, or through catalysis with rhodium complexes, offering a pathway to carbazoles under relatively mild conditions. nih.gov
The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. wikipedia.orgias.ac.in This reaction can be adapted to synthesize heterocyclic systems like dibenzazepines, which are important pharmaceutical scaffolds. nih.govresearchgate.net
The synthesis of dibenzo[b,f]azepine derivatives can be achieved through various multi-step procedures where a Ritter-type reaction could be a key step. nih.gov For example, a biphenyl derivative containing a nitrile and a group that can be converted into a carbocation (e.g., an alcohol) can undergo an intramolecular Ritter reaction to form the seven-membered lactam ring characteristic of a benzazepine derivative.
The reaction proceeds via the formation of a nitrilium ion intermediate, generated by the attack of the nitrile's nitrogen on the carbocation. wikipedia.org Subsequent hydrolysis of the nitrilium ion yields the amide. wikipedia.org The development of milder and more efficient catalysts, including solid-supported acids, has expanded the utility of the Ritter reaction, avoiding the use of harsh, strongly acidic conditions. ias.ac.in
Optimization and Mechanistic Investigations of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity in the synthesis of substituted biphenylamines requires careful optimization of reaction conditions. This is particularly true for transition metal-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are central to many synthetic routes. nsf.govnih.gov
Key parameters that are often optimized include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Ligand properties, such as steric bulk and electronic character, profoundly influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. rsc.orgbeilstein-journals.org
Base: The strength and solubility of the base (e.g., K₂CO₃, CsF, K₃PO₄, NaOtBu) can determine the rate and success of the reaction, particularly in deprotonating the amine in Buchwald-Hartwig reactions or activating the boronic acid in Suzuki couplings. researchgate.net
Solvent: The solvent system (e.g., toluene, dioxane, DMF, or aqueous mixtures) affects the solubility of reactants and the stability of catalytic intermediates. researchgate.net
Temperature: Reaction temperature influences reaction rates, but higher temperatures can also lead to catalyst decomposition or side reactions. researchgate.net
Mechanistic studies reveal that the catalytic cycle for reactions like the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.orgnih.gov Understanding these fundamental steps allows for the rational design of experiments and the selection of optimal conditions. nsf.gov For instance, in a study on the synthesis of N-arylated carbazoles, various Pd catalysts, ligands, and temperatures were systematically screened to maximize product yield. beilstein-journals.org Modern approaches, including the use of Bayesian optimization and high-throughput experimentation, are accelerating the process of identifying generally applicable and robust reaction conditions. nih.govnih.gov
| Parameter | Influence on Reaction | Examples of Optimization |
| Catalyst/Ligand | Affects catalytic activity, stability, and selectivity. beilstein-journals.org | Screening different phosphine ligands (e.g., SPhos, XPhos) or varying the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)). beilstein-journals.org |
| Base | Activates coupling partners and influences the catalytic cycle. researchgate.net | Testing inorganic bases (K₂CO₃, Cs₂CO₃) vs. organic bases (NEt₃) or alkoxides (NaOtBu). researchgate.net |
| Solvent | Impacts solubility, reaction rate, and catalyst stability. | Comparing polar aprotic solvents (DMF, DMSO) with nonpolar solvents (Toluene, Dioxane). |
| Temperature | Controls the rate of reaction and potential side reactions. researchgate.net | Running reactions at room temperature versus elevated temperatures to balance yield and purity. researchgate.net |
Chemical Reactivity and Transformation Pathways of 5 Methoxy 1,1 Biphenyl 2 Amine and Analogous Systems
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. smolecule.com In 5-methoxy-[1,1'-biphenyl]-2-amine, the sites of substitution are influenced by the directing effects of the existing substituents. The biphenyl system itself consists of two benzene (B151609) rings linked by a single bond, where the electronic properties of one ring can influence the other. wikipedia.org
The reactivity and regioselectivity of electrophilic attack on the this compound backbone are governed by the combined influence of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and phenyl (-C₆H₅) groups. Both the amino and methoxy groups are strong activating groups, meaning they increase the rate of electrophilic substitution compared to benzene itself. lumenlearning.compressbooks.pub They are also ortho, para-directors, channeling incoming electrophiles to the positions ortho and para relative to themselves. youtube.comorganicchemistrytutor.com
Amino Group (-NH₂): This is a powerful activating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. pressbooks.pub
Methoxy Group (-OCH₃): The oxygen atom's lone pairs also participate in resonance, making the methoxy group a strong activator and an ortho, para-director. youtube.comorganicchemistrytutor.com
Phenyl Group (-C₆H₅): As a substituent, the second phenyl ring is weakly activating and also an ortho, para-director. lumenlearning.com
In this compound, the amino group is generally the most powerful activating director. The position para to the amino group is occupied by the methoxy group. The position ortho to the amino group (C3) is activated by both the amino (ortho) and methoxy (para) groups, making it a highly probable site for substitution. The other ortho position (C1) is part of the biphenyl linkage. The C6 position is ortho to the methoxy group and meta to the amino group. Given the stronger directing power of the amino group, electrophilic substitution is expected to occur preferentially at the C3 position. smolecule.comyoutube.com
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |
| -C₆H₅ (Phenyl) | Weakly Activating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
| -CHO (Aldehyde) | Strongly Deactivating | Meta |
This table summarizes the general directing effects of various functional groups relevant to the discussion of electrophilic aromatic substitution. lumenlearning.comlibretexts.org
Nucleophilic Substitution Reactions Involving Halo-Substituted Biphenylamines
While electron-rich aromatic systems like biphenylamines are generally unreactive towards nucleophiles, halo-substituted derivatives can undergo nucleophilic aromatic substitution (SNAr). These reactions typically require harsh conditions or the presence of activating electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the halogen, which is the leaving group. wikipedia.org
A notable transformation in this class is the intramolecular C-N bond formation in 2'-halo-[1,1'-biphenyl]-2-amines to yield carbazoles. This cyclization can be initiated photochemically via a radical nucleophilic substitution (SRN1) mechanism. Under these "transition-metal-free" conditions, substituted 9H-carbazoles can be synthesized in yields of up to 96%. figshare.com
Another important reaction is the Ullmann condensation, a copper-catalyzed reaction where an aryl halide couples with a nucleophile such as an amine or an alcohol. wikipedia.orgorganic-chemistry.org For instance, a halo-substituted methoxy-biphenylamine could be coupled with another amine or an alcohol to form more complex diarylamine or diaryl ether structures. The methoxy group, being electron-donating, can stabilize intermediates in such reactions. smolecule.com The traditional Ullmann reaction often requires high temperatures, but modern methods using ligands have improved the reaction conditions. wikipedia.orgmdpi.com
Amine-Directed Transformations and Derivatizations
The primary amino group in this compound is a versatile functional handle for a wide array of chemical transformations.
The nucleophilic nature of the primary amine allows for straightforward conversion into various nitrogen-containing functional groups.
Amide Formation: Amides are readily prepared by reacting the amine with acylating agents like acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acid byproduct. orientjchem.orgsphinxsai.com The reaction of 2-aminobiphenyl (B1664054) derivatives with various acid chlorides has been reported to produce N-substituted (biphenyl) amides. orientjchem.org Modern coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) can facilitate amide bond formation even with less reactive amines or acids. nih.gov
Urea (B33335) Formation: The synthesis of urea derivatives from amines is a cornerstone of medicinal chemistry. nih.gov Unsymmetrical ureas can be formed by reacting this compound with an appropriate isocyanate. nih.gov Alternatively, amines can be reacted with phosgene (B1210022) or its safer equivalents to first generate an isocyanate in situ, which then reacts with another amine. nih.gov Other methods involve reacting the amine with a phenyl carbamate (B1207046) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com
Table 2: Common Reagents for Amide and Urea Synthesis from Amines
| Desired Product | Reagent Type | Specific Examples |
| Amide | Acylating Agents | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride |
| Amide | Peptide Coupling Reagents | EDC/HOBt, HATU, DCC/DMAP |
| Urea | Isocyanates | Phenyl Isocyanate, Methyl Isocyanate |
| Urea | Phosgene Equivalents | Phosgene, Triphosgene, Carbonyldiimidazole (CDI) |
This table lists common reagents used for the conversion of primary amines into amides and ureas. sphinxsai.comnih.govnih.govgoogle.com
Carbazoles are an important class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. 2-Aminobiphenyls are key precursors for their synthesis through intramolecular cyclization.
One classic method is the Graebe-Ullmann synthesis . This reaction involves the diazotization of a 2-aminodiphenylamine (B160148) derivative, followed by thermal or photochemical decomposition of the resulting benzotriazole (B28993) intermediate. wikipedia.orgresearchgate.net The reaction proceeds through the loss of nitrogen gas to form a reactive species (a diradical or carbenoid intermediate) that cyclizes to give the carbazole (B46965). acs.org This method has been used to prepare a variety of substituted carbazoles. researchgate.netepa.gov
More modern approaches utilize transition-metal catalysis. Palladium-catalyzed intramolecular C-H amination of N-acetylated 2-aminobiphenyls provides an efficient route to N-acetylcarbazoles. nih.gov This reaction involves a tandem C-H activation and C-N bond formation. The presence of an oxidant, such as Cu(OAc)₂ with oxygen, is typically required. nih.gov This methodology shows good tolerance for various functional groups on either of the biphenyl rings. nih.gov The resulting carbazole can itself be a catalyst or ligand in other reactions, such as the Buchwald-Hartwig amination. nih.govacs.org
The primary aromatic amine of this compound can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0-5 °C). organic-chemistry.orgaccessscience.com Aryl diazonium salts are highly versatile intermediates that can be transformed into a wide range of functionalities. organic-chemistry.orgnumberanalytics.com
The Sandmeyer reaction is a well-known transformation where the diazonium group is replaced by a halide (Cl, Br) or a cyanide (-CN) using a copper(I) salt catalyst. wikipedia.orgnumberanalytics.com This provides a reliable method for introducing these groups onto the aromatic ring in a position that might be difficult to access through direct electrophilic substitution.
Other transformations of diazonium salts include:
Schiemann Reaction: Replacement by fluorine (-F) using fluoroboric acid (HBF₄).
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper salt.
Replacement by Iodine: Reaction with potassium iodide (KI).
Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution.
Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂).
These reactions significantly expand the synthetic utility of the parent amine, allowing for the introduction of a diverse set of substituents. organic-chemistry.org
Reactivity of the Methoxy Substituent and its Modifications
The methoxy group (-OCH₃) on the biphenyl core is generally stable but can be chemically modified, most commonly through ether cleavage. This reaction, also known as demethylation, converts the aryl methyl ether into the corresponding phenol (B47542) (hydroxyl group, -OH). wikipedia.orgwikipedia.org
This transformation is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com
A more specialized and often milder reagent for cleaving aryl methyl ethers is the strong Lewis acid boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com This reagent can often effect demethylation at or below room temperature. The cleavage of p-methoxybenzyl (PMB) ethers, which are structurally related, can also be achieved using catalytic trifluoromethanesulfonic acid in the presence of a sulfonamide scavenger. nih.gov The resulting phenol is more acidic than the parent methoxy compound and can itself participate in further reactions, such as O-alkylation or esterification.
Modifications of the Biaryl Linkage
The biaryl linkage is the central structural motif of this compound, and its modification, while less common than reactions involving the amino group, presents unique opportunities for structural diversification. These modifications can range from altering the rotational dynamics around the biaryl bond to more profound changes involving bond cleavage or rearrangement.
One of the most significant aspects of the biaryl linkage in substituted biphenyls is the phenomenon of atropisomerism . This type of axial chirality arises from hindered rotation around the single bond connecting the two aryl rings. The presence of substituents at the ortho positions, such as the amino group in this compound, can create a significant energy barrier to rotation, leading to the existence of stable, separable enantiomers. The degree of steric hindrance dictates the rotational barrier, and in many cases, atropisomers can exhibit distinct biological activities. While rapidly interconverting atropisomers are often treated as achiral, they can bind to biological targets in an atroposelective manner. nih.gov
The synthesis of atropisomerically pure compounds is a significant challenge in organic chemistry. Diastereoselective synthesis provides a powerful strategy to control the stereochemistry of the biaryl axis. For instance, the ring-closing reaction of a racemic biphenyl dicarboxylic acid with a chiral diamine can yield a diastereomerically and enantiomerically pure cyclic product. nih.govuni-muenchen.de This approach leverages the chirality of the auxiliary to direct the stereochemical outcome of the newly formed bridged biphenyl system.
While the formation of the biaryl bond is a cornerstone of synthetic chemistry, its cleavage or rearrangement is less explored but offers pathways to novel molecular architectures. For example, tandem oxidative ring expansion of o-biphenyl-tethered systems has been reported to yield larger ring structures. Current time information in Le Flore County, US. Although not directly demonstrated on this compound, such transformations highlight the potential for skeletal reorganization of the biphenyl core.
The following table summarizes key aspects of biaryl linkage modifications:
| Modification Type | Description | Key Concepts | Potential Application for this compound |
| Atropisomerism | Existence of stereoisomers due to restricted rotation around the biaryl bond. | Axial chirality, rotational barrier, steric hindrance. | Synthesis of enantiomerically pure derivatives with potentially distinct biological activities. |
| Diastereoselective Synthesis | Use of chiral auxiliaries or catalysts to control the stereochemistry of the biaryl axis during synthesis or modification. | Chiral ligands, diastereoconvergence. | Controlled synthesis of specific stereoisomers of bridged or macrocyclic derivatives. |
| Ring Expansion | Reactions that lead to an increase in the size of one of the aromatic rings or the formation of a larger ring incorporating the biphenyl unit. | Oxidative coupling, skeletal rearrangement. | Access to novel polycyclic aromatic systems with expanded ring structures. |
Cascade and Tandem Reaction Sequences for Molecular Complexity Generation
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the efficient construction of complex molecules from simple precursors. This compound and its analogs are excellent substrates for such reactions, enabling the rapid generation of diverse heterocyclic frameworks, including carbazoles and spirocyclic systems.
The intramolecular cyclization of 2-aminobiphenyls to form carbazoles is a cornerstone transformation. This can be achieved through various methods, including a tandem C-H activation and C-N bond formation catalyzed by palladium. researchgate.net This process avoids the need for pre-functionalized starting materials, offering an atom-economical route to the carbazole scaffold. A diverted Bischler–Napieralski cascade reaction has also been reported to yield carbazoles through a complex multi-step mechanism involving spiroindolenine intermediates. acs.org
The generation of spirocyclic structures, which feature a common atom in two rings, represents a significant increase in molecular complexity. Multi-component reactions have been developed for the diastereoselective synthesis of spiro[carbazole-3,4'-pyrazoles] and spiro[carbazole-3,4'-thiazoles]. nih.gov These reactions bring together multiple starting materials in a single pot to construct the intricate spirocyclic framework with high levels of stereocontrol. For instance, a three-component reaction of aromatic aldehydes, ethyl indole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones in the presence of copper sulfate (B86663) affords spiro[carbazole-3,4'-pyrazoles] in good yields and high diastereoselectivity. nih.gov
Furthermore, cascade reactions can be initiated by the intramolecular cyclization of alkynols to generate spiro-heterocycles. researchgate.net While not directly employing this compound, the principles of these cascade reactions, which often involve the formation of key intermediates that undergo subsequent cyclizations, are applicable to the design of new synthetic routes starting from appropriately functionalized biphenyl precursors. The synthesis of spirocarbocycles can also be achieved through an intramolecular interrupted homo-Nazarov cascade cyclization of aryl-tethered alkenyl cyclopropyl (B3062369) ketones, highlighting the diverse strategies available for constructing these complex architectures. digitellinc.com
A summary of notable cascade and tandem reactions is presented in the table below:
| Reaction Type | Description | Key Intermediates | Resulting Scaffold |
| Tandem C-H Activation/C-N Bond Formation | Palladium-catalyzed intramolecular cyclization of 2-aminobiphenyls. | Palladacycle | Carbazole |
| Diverted Bischler–Napieralski Cascade | A multi-step reaction sequence leading to carbazole formation. | Nitrilium ion, Spiroindolenine | Carbazole |
| Multi-component Spiro-carbazole Synthesis | One-pot reaction of multiple starting materials to form spirocyclic carbazoles. | Not explicitly isolated | Spiro[carbazole-3,4'-pyrazole], Spiro[carbazole-3,4'-thiazole] |
| Intramolecular Interrupted homo-Nazarov Cascade | Cyclization of aryl-tethered alkenyl cyclopropyl ketones. | Not explicitly isolated | Spirocarbocycle |
| Cascade Ring-Opening/Cyclization | Reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions. | Zwitterionic species | Pyrazolo[3,4-b]indole |
These examples underscore the immense potential of this compound and its analogs as building blocks in the synthesis of complex, polycyclic, and spirocyclic molecules through elegant and efficient cascade and tandem reaction sequences. The continued development of such reactions will undoubtedly lead to the discovery of novel compounds with interesting structural and functional properties.
Spectroscopic and Diffraction Based Characterization Methodologies for 5 Methoxy 1,1 Biphenyl 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the atomic arrangement within a molecule. For 5-methoxy-[1,1'-biphenyl]-2-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.
The aromatic region would be complex due to the presence of seven protons distributed across two phenyl rings. The protons on the methoxy- and amino-substituted ring are expected to show a characteristic splitting pattern (likely doublets and a doublet of doublets), influenced by their positions relative to these functional groups. The five protons on the unsubstituted phenyl ring would appear as a multiplet. The methoxy group would present as a sharp singlet, typically around 3.8 ppm, while the amine protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Unsubstituted Phenyl Protons | ~ 7.2 - 7.6 | Multiplet (m) | 5H |
| Aromatic Protons (Substituted Ring) | ~ 6.7 - 7.1 | Multiplets (m) | 3H |
| Amine (NH₂) | Variable (broad) | Singlet (s, br) | 2H |
| Methoxy (OCH₃) | ~ 3.8 | Singlet (s) | 3H |
Advanced Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.net For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the assignment of protons within each ring system.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. princeton.eduscience.gov This would be particularly useful to identify all protons belonging to the substituted ring as one group and all five protons of the unsubstituted ring as another.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net NOESY is critical for establishing the biphenyl (B1667301) structure by showing correlations between protons on the two separate rings that are in spatial proximity across the central carbon-carbon bond. It would also confirm the position of the methoxy group by showing a correlation between its protons and the adjacent aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). princeton.eduresearchgate.netscience.gov This experiment is fundamental for definitively linking the assigned proton signals to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). princeton.eduresearchgate.netresearchgate.net This is arguably the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methoxy protons to the carbon atom bearing the methoxy group, and crucially, correlations from protons on one ring to carbons on the other, providing unequivocal evidence of the biphenyl linkage.
Fluorine (¹⁹F) NMR for Fluorinated Analogs
For fluorinated analogs, such as 2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine , ¹⁹F NMR spectroscopy is a highly effective characterization tool. avantorsciences.com The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govresearchgate.net A ¹⁹F NMR spectrum would show a distinct signal for each unique fluorine atom, and the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F spectra, confirming the position of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This high accuracy allows for the unambiguous determination of the elemental formula from the measured mass. nih.govrsc.org For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₃NO. Subsequent fragmentation analysis (MS/MS) would involve breaking the molecule apart and analyzing the masses of the fragments to further confirm the structure, for instance, by observing the loss of a methyl radical (•CH₃) or a methoxy group (•OCH₃).
Table 3: HRMS Data for this compound
| Compound Name | Molecular Formula | Calculated Exact Mass |
| This compound | C₁₃H₁₃NO | 199.09971 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a sample, making it invaluable for assessing the purity of this compound. In GC-MS, the sample is vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.
For amine-containing compounds like this compound, derivatization may be employed to improve their volatility and chromatographic behavior, although methods for analyzing non-derivatized amines are also available. nih.govvt.edu The electron ionization (EI) mass spectra of related methoxy-substituted biphenyl compounds often show characteristic fragmentation patterns, including the loss of a hydroxyl group, which can aid in structural elucidation. nih.gov The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification and purity assessment of the target compound. researchgate.netchegg.com
| Technique | Application | Key Information Obtained |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile components in a mixture | Retention time, purity assessment |
| Mass Spectrometry (MS) | Identification of separated components | Mass-to-charge ratio, fragmentation pattern, molecular weight |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to specific functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing the excitation of molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, key characteristic absorption bands would be expected for the amine (N-H), methoxy (C-O and C-H), and aromatic (C=C and C-H) functionalities.
N-H Stretching: The N-H stretching vibrations of primary amines typically appear as a doublet in the range of 3500-3300 cm⁻¹. nih.govnih.gov
C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching modes of the methoxy group appear in the 2988-2880 cm⁻¹ region. nih.govresearchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net
C-O Stretching: The C-O stretching vibration of the methoxy group is a strong indicator and is typically observed around 1250 cm⁻¹. nih.gov Studies on related methoxy-containing compounds show characteristic bands for the C-O stretch and methyl rock modes. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3500-3300 | nih.govnih.gov |
| Aromatic (C-H) | Stretching | >3000 | nih.gov |
| Methoxy (C-H) | Stretching | 2988-2880 | researchgate.net |
| Aromatic (C=C) | Stretching | 1600-1450 | nih.govresearchgate.net |
| Methoxy (C-O) | Stretching | ~1250 | nih.gov |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. For instance, the symmetric C=C stretching vibrations of the biphenyl backbone would be expected to produce strong signals in the Raman spectrum. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure and properties of a molecule by examining the transitions between electronic energy levels.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the biphenyl system. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The methoxy and amine groups, being electron-donating, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl.
X-ray Crystallography for Solid-State Structure Determination
In the absence of data for this compound, the study of its isomer, 2-methoxy-5-phenylaniline, offers significant understanding. A single-crystal X-ray diffraction study of 2-methoxy-5-phenylaniline was conducted at two different temperatures, 293 K (room temperature) and 120 K (low temperature), revealing temperature-dependent structural nuances. core.ac.uk
The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with twelve molecules in the unit cell, indicating three independent molecules in the asymmetric unit. core.ac.uk One of these molecules is nearly planar, while the other two exhibit a significant rotation between the two phenyl rings. core.ac.uk This conformational difference highlights the molecule's flexibility and the influence of crystal packing forces. At room temperature, the two non-planar molecules form dimers through hydrogen bonding. In contrast, at low temperature, these molecules arrange into columns along the a-axis, also held together by hydrogen bonds. core.ac.uk
The torsion angle between the two phenyl rings is a critical parameter in biphenyl compounds. For 2-methoxy-5-phenylaniline in the crystalline state, this angle is in the range of 23–30°. core.ac.uk This is a notable deviation from the calculated gas-phase conformation, where the torsion angle is approximately -38.5°, and from the planar conformation often observed for the parent biphenyl molecule in its crystalline form. core.ac.uk The observed conformation in the crystal is a result of the balance between the steric hindrance of the substituents and the stabilizing effect of intermolecular hydrogen bonds. core.ac.uk
Below are the detailed crystallographic data for 2-methoxy-5-phenylaniline at both temperatures.
Table 1: Crystal Data and Structure Refinement for 2-Methoxy-5-phenylaniline
| Parameter | 293(2) K | 120(2) K |
|---|---|---|
| Empirical formula | C₁₃H₁₃NO | C₁₃H₁₃NO |
| Formula weight | 199.25 | 199.25 |
| Temperature | 293(2) K | 120(2) K |
| Wavelength | 0.71073 Å | 0.71073 Å |
| Crystal system | Orthorhombic | Orthorhombic |
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit cell dimensions | ||
| a | 5.9900(2) Å | 5.8337(9) Å |
| b | 20.4873(6) Å | 20.4428(31) Å |
| c | 26.3727(8) Å | 26.0773(40) Å |
| Volume | 3234.0(2) ų | 3108.8(8) ų |
| Z | 12 | 12 |
| Data collection | ||
| Reflections collected | Not Reported | Not Reported |
| Independent reflections | 2308 | 2106 |
| Refinement | ||
| R-factor (R) | 0.0868 | 0.0669 |
| Weighted R-factor (wR) | 0.2982 | 0.1812 |
Data sourced from a 2007 study on 2-Methoxy-5-phenylaniline. core.ac.uk
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Synthetic Applications and Functional Material Development Based on the 5 Methoxy 1,1 Biphenyl 2 Amine Scaffold
Precursors for Novel Heterocyclic Ring Systems
The inherent reactivity of the amino group and the biphenyl (B1667301) framework in 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE allows for its elaboration into various heterocyclic structures. These transformations often involve intramolecular cyclization strategies, leading to the formation of fused ring systems with desirable electronic and steric properties.
Carbazole (B46965) Frameworks for Optoelectronic and Pharmaceutical Applications
Carbazole derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention due to their presence in numerous biologically active natural products and their utility in the development of functional materials. rsc.org The synthesis of carbazole frameworks often relies on methods that can efficiently and selectively form the fused pyrrole (B145914) ring.
The biphenylamine structure of this compound serves as an ideal starting point for the construction of carbazoles. While direct cyclization methods are plausible, the scientific literature provides numerous examples of analogous transformations that highlight the feasibility of this approach. The continuous development of more efficient and regioselective methodologies for carbazole synthesis underscores the importance of this heterocyclic core. rsc.org
Indole (B1671886), Pyrazole, and Benzazepine Derivative Synthesis
The versatility of the this compound scaffold extends to the synthesis of other important heterocyclic systems, including indoles, pyrazoles, and benzazepines.
Indole Derivatives: Indoles are a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities. rsc.orgnih.gov The synthesis of methoxy-activated indoles, in particular, has been a strategy to modulate the electronic properties and regiochemical reactivity of the indole ring system. chim.it Various synthetic methods, such as the Fischer, Bischler, and Hemetsberger indole syntheses, are commonly employed for the construction of these activated indoles. chim.it For instance, the Fischer indole synthesis, a cornerstone in indole chemistry, can be envisioned utilizing a hydrazine (B178648) derived from this compound.
Pyrazole Derivatives: Pyrazoles are another class of five-membered heterocycles that are of significant pharmacological importance, with derivatives exhibiting anti-inflammatory, antipsychotic, and analgesic properties. nih.gov The synthesis of pyrazoles can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.govacs.org A straightforward synthetic route to novel pyrazolo[1,5-a]pyrimidine (B1248293) analogues involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles. researchgate.net This highlights the potential of amino-functionalized precursors in constructing complex pyrazole-containing systems.
Benzazepine Derivatives: Benzazepines are seven-membered nitrogen-containing heterocyclic compounds that have been investigated for their potential as therapeutic agents. Research has shown that the conversion of related benzocycloheptene (B12447271) rings to benzazepine rings can enhance biological activity, leading to compounds with good preliminary pharmacokinetic properties. nih.gov The synthesis of these derivatives often involves multi-step sequences starting from appropriate precursors. nih.gov
Phenanthridinones and Other Polycyclic Aromatic Nitrogen Heterocycles
The this compound scaffold is also a key precursor for the synthesis of more complex polycyclic aromatic nitrogen heterocycles, most notably phenanthridinones.
Phenanthridinones: These compounds are an important class of heterocyclic frameworks found in a variety of natural products and pharmaceuticals, displaying a broad range of pharmacological actions. nih.gov The synthesis of phenanthridinones can be achieved through various methods, including intramolecular C-H amidation of 2-phenylbenzamides and photochemically-mediated cyclizations. nih.govd-nb.info For example, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can undergo UV irradiation to afford phenanthridines. d-nb.inforesearchgate.net A specific example involves the exposure of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime to UV radiation, which yields 4-methoxyphenanthridine. d-nb.inforesearchgate.net
Development of Ligands for Catalytic Processes
The biphenylamine moiety within this compound provides a robust platform for the design and synthesis of novel ligands for various catalytic applications. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl backbone, leading to highly efficient and selective catalysts.
Chiral Biphenylamine-Derived Ligands in Asymmetric Catalysis
The development of chiral ligands is of paramount importance in asymmetric synthesis, a field dedicated to the creation of chiral molecules with high enantioselectivity. Axially chiral biphenyls have emerged as a privileged class of ligands in this domain. nih.govresearchgate.net
The design of effective chiral ligands often involves the strategic placement of substituents to create a well-defined chiral environment around the metal center. nih.govresearchgate.net While direct examples utilizing this compound are not explicitly detailed in the provided context, the principles of ligand design strongly suggest its potential as a precursor. The amino group can be readily functionalized to introduce phosphine (B1218219) or other coordinating moieties, while the methoxy (B1213986) group can influence the electronic properties of the resulting ligand. The development of novel axially chiral biphenyl-based amine catalysts from related starting materials has been shown to be effective in asymmetric reactions proceeding through enamine intermediates. rsc.orgnih.gov
| Ligand Type | Catalytic Application | Key Features |
| Axially Chiral Biphenyl Phosphines | Asymmetric Hydrogenation | Stereoelectronic properties influence enantioselectivity. researchgate.net |
| Chiral Primary Amines | Asymmetric α-Benzylation | Dual activation strategy with Lewis base activation. nih.gov |
| Axially Chiral Biphenyl Diols | Asymmetric Additions | Adjustable dihedral angles by varying tethers. nih.gov |
Ligands for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these reactions is often critically dependent on the nature of the ligand coordinated to the palladium center.
Biaryl phosphine ligands have proven to be particularly effective in a wide range of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. acs.orgcolab.ws The this compound scaffold can be transformed into valuable biaryl phosphine ligands. The amino group can be converted into a phosphino (B1201336) group through established synthetic procedures. The methoxy group on the biphenyl backbone can modulate the electron-donating ability of the ligand, which in turn influences the reactivity of the palladium catalyst. acs.org The development of air-stable, preformed monoligated-Pd complexes has become an important trend to ensure the generation of the active "L-Pd(0)" species under reaction conditions. acs.org
The synthesis of biphenyl or its derivatives, which form the backbone of these ligands, is often achieved through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. mdpi.comresearchgate.net
| Catalyst System | Reaction Type | Substrates |
| Pd(II)/Biarylphosphine | Ketone Synthesis | Acid chlorides and tetraorganotin compounds. tcichemicals.com |
| Ni(II)/PAd2-DalPhos | C-N Cross-Coupling | Primary heteroarylamines and (hetero)aryl chlorides. nih.gov |
| Pd/Dialkylbiarylphosphine | Buchwald-Hartwig Amination | Aryl amines and aryl halides in biphasic medium. colab.ws |
| Pd-catalyzed | Reductive Coupling | Phenols and anilines/amines. rsc.org |
Building Blocks for Complex Organic Molecules and Supramolecular Assemblies
The chemical architecture of this compound makes it a promising precursor for the synthesis of more complex molecular frameworks, particularly nitrogen-containing heterocycles. The presence of the amino group on one of the phenyl rings allows for a variety of chemical transformations, including cyclization reactions to form carbazole derivatives. The synthesis of carbazoles, a class of compounds with significant applications in materials science and medicinal chemistry, often proceeds through the intramolecular cyclization of biphenyl amines. While direct examples utilizing this compound are not prominently documented, the general synthetic strategy is well-established. For instance, palladium-catalyzed C-H amination or other cyclization methods are commonly employed to forge the new heterocyclic ring. The methoxy group at the 5-position can influence the electronic properties and reactivity of the biphenyl system, potentially impacting the efficiency and regioselectivity of such cyclization reactions.
Furthermore, the biphenylamine framework is a key component in the design of ligands for supramolecular chemistry. The ability of the amino group to participate in hydrogen bonding and coordination with metal ions makes it a candidate for the construction of self-assembled structures like molecular cages and coordination polymers. Although no specific supramolecular assemblies based on this compound have been detailed in the reviewed literature, the broader class of biphenyl derivatives has been successfully employed in creating complex supramolecular architectures.
Exploration in Functional Materials Science
The electronic properties inherent to the biphenyl structure, which can be further tuned by substituents like the methoxy and amino groups, suggest potential applications in functional organic materials.
Organic Light-Emitting Diode (OLED) and Photovoltaic Applications
In the field of organic electronics, biphenyl derivatives are frequently investigated as components of hole-transporting layers (HTLs) in OLEDs and as donor or acceptor materials in organic photovoltaic (OPV) devices. The ability of the biphenyl core to facilitate charge transport is a key attribute. The methoxy group, being electron-donating, can modulate the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole injection and transport.
While there is no specific data available for the performance of this compound in OLEDs or solar cells, studies on analogous compounds provide insights into its potential. For example, methoxy-functionalized triphenylamine-imidazole derivatives have been explored as hole-transporting materials in perovskite solar cells. The performance of such devices is highly dependent on the charge carrier mobility and the energy level alignment between the different layers.
A hypothetical data table for a related biphenyl-based hole-transporting material in an OLED device is presented below to illustrate the type of data that would be relevant.
Table 1: Hypothetical Performance Data of a Biphenyl-Based Hole-Transporting Material in an OLED
| Parameter | Value |
|---|---|
| Device Structure | ITO / HTL (30 nm) / Emissive Layer (20 nm) / EBL (10 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) |
| Maximum Current Efficiency | 15.2 cd/A |
| Maximum Power Efficiency | 12.5 lm/W |
| Maximum External Quantum Efficiency (EQE) | 8.1% |
| Turn-on Voltage | 3.2 V |
| HOMO Level of HTL | -5.4 eV |
| LUMO Level of HTL | -2.1 eV |
Fluorescent Probes and Sensors
The biphenyl scaffold is also a common structural motif in the design of fluorescent probes and chemosensors. The fluorescence properties of biphenyl derivatives can be sensitive to their local environment and can be modulated by the presence of specific analytes. The amino group in this compound can act as a binding site for metal ions or other guest molecules. Upon binding, changes in the electronic structure of the biphenyl system can lead to a "turn-on" or "turn-off" fluorescent response.
For instance, chemosensors based on amine-containing aromatic compounds have been developed for the detection of various metal ions. The coordination of the metal ion to the amino group can restrict intramolecular rotation, leading to an enhancement of fluorescence intensity. While no specific studies on the use of this compound as a fluorescent sensor have been found, its structure suggests it could be a viable candidate for such applications.
To illustrate the potential data from such a study, a hypothetical table for a biphenyl-based fluorescent sensor is provided below.
Table 2: Hypothetical Sensing Properties of a Biphenyl-Based Fluorescent Probe
| Analyte | Limit of Detection (LOD) | Fluorescence Quantum Yield (Φ) - Free | Fluorescence Quantum Yield (Φ) - Bound |
|---|---|---|---|
| Cu²⁺ | 1.5 µM | 0.05 | 0.65 |
| Fe³⁺ | 2.1 µM | 0.05 | 0.58 |
| Hg²⁺ | 0.8 µM | 0.05 | 0.72 |
Q & A
Q. What are the primary synthetic routes for 5-methoxy-[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically employs palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This method involves aryl halides (e.g., brominated biphenyl derivatives) and methoxy-substituted arylboronic acids. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency in coupling methoxy-substituted substrates.
- Solvent system : Aqueous/organic biphasic mixtures (e.g., DME/H₂O) to stabilize boron intermediates and improve regioselectivity.
- Temperature control : Reactions at 80–100°C optimize coupling rates while minimizing decomposition of the amine group.
Yield and purity are highly sensitive to arylboronic acid stoichiometry and the presence of electron-donating groups (e.g., methoxy) on the biphenyl backbone, which can slow oxidative addition steps .
Q. How can researchers characterize the structural integrity of this compound?
Robust characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy group placement (δ 3.7–3.9 ppm for OCH₃) and biphenyl coupling (aromatic protons at δ 6.8–7.6 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (C₁₃H₁₃NO; calculated 199.26 g/mol).
- X-ray crystallography : For unambiguous confirmation of biphenyl planarity and amine group orientation. Disordered crystal packing may require low-temperature data collection .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to:
- Light and oxygen : Store under inert gas (N₂ or Ar) in amber glass vials to prevent photooxidation of the amine group.
- Temperature : Prolonged storage above 25°C accelerates decomposition; refrigeration at 4°C is recommended.
- Moisture : Hydrolysis of the methoxy group can occur in humid environments, forming phenolic byproducts. Use desiccants like silica gel in storage containers .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?
The methoxy group exerts electron-donating effects , increasing electron density on the biphenyl ring and slowing oxidative addition of Pd⁰ to aryl halides. Steric hindrance from the ortho-amine group further reduces coupling efficiency. Strategies to mitigate this include:
Q. How should researchers address contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Impurity profiles : Trace phenolic byproducts (from methoxy hydrolysis) can interfere with biological assays. Validate purity via HPLC (≥98%) and LC-MS before testing .
- Solvent effects : DMSO stock solutions may sequester hydrophobic derivatives, reducing apparent activity. Use fresh DMSO and confirm compound solubility in assay buffers.
- Structural analogs : Fluorinated biphenyl derivatives (e.g., 3,3',5-trifluoro analogs) exhibit higher binding affinity due to enhanced electronegativity, which may skew comparative studies .
Q. What computational methods are suitable for predicting the interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Models electron distribution to predict binding motifs with enzymes (e.g., cytochrome P450).
- Molecular Dynamics (MD) simulations : Assess conformational flexibility of the biphenyl core in aqueous vs. lipid bilayer environments.
- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy) with activity trends in related compounds .
Q. What methodologies are recommended for impurity profiling during scale-up synthesis?
- HPLC-DAD/UV : Monitor for common impurities like deaminated biphenyls or dimerized byproducts.
- LC-MS/MS : Identify trace impurities (e.g., phenolic derivatives) at concentrations <0.1%.
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways and establish stability-indicating methods .
Q. How can researchers explore alternative synthetic routes to bypass Pd-catalyzed coupling limitations?
- Schiff base formation : Condense 2-aminobiphenyl with methoxy-substituted aldehydes, followed by reduction (e.g., NaBH₄).
- Buchwald-Hartwig amination : Direct coupling of aryl halides with ammonia equivalents, though methoxy groups may require protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
